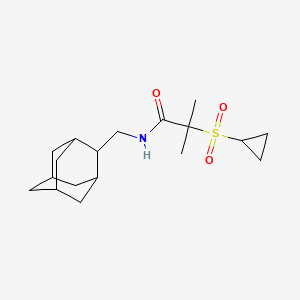![molecular formula C19H23N3O3 B6782991 2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B6782991.png)
2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone is a complex organic compound that features a unique combination of pyrazole, indene, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone typically involves multiple steps, starting with the preparation of the pyrazole and indene intermediates. The pyrazole moiety can be synthesized through the reaction of 2-methylpyrazole with appropriate alkylating agents under basic conditions. The indene moiety is often prepared via cyclization reactions involving substituted benzyl halides and cyclopentadiene.
The final step involves the coupling of the pyrazole and indene intermediates with morpholine under controlled conditions to form the spiro compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone involves its interaction with specific molecular targets and pathways. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The indene and morpholine components could contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylpyrazol-3-yl)methoxy]-1-indanone: Similar structure but lacks the spiro morpholine moiety.
1-(2-Methylpyrazol-3-yl)-2-indanone: Similar structure but with different substitution patterns.
Uniqueness
2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-16(7-9-20-21)12-24-13-18(23)22-10-11-25-19(14-22)8-6-15-4-2-3-5-17(15)19/h2-5,7,9H,6,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOHEFZYGAIZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COCC(=O)N2CCOC3(C2)CCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropylsulfonyl-1-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6782921.png)
![2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide](/img/structure/B6782929.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6782934.png)
![N-[2-(2-chloro-6-fluorophenyl)cyclopropyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B6782936.png)



![9-[1-(Methoxymethyl)cyclobutanecarbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B6782964.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-(methoxymethyl)cyclobutane-1-carboxamide](/img/structure/B6782969.png)
![2-cyclopropylsulfonyl-N-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]-2-methylpropanamide](/img/structure/B6782972.png)
![N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B6782980.png)

![N-[1-(hydroxymethyl)cyclopropyl]imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B6782998.png)

